molecular formula C10H14N4O B232436 (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one

(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one

Katalognummer B232436
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: PXISSAFTUHECKQ-UITAMQMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been developed as a cancer therapy. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied and has shown promising results in the treatment of various types of cancer.

Wirkmechanismus

(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one exerts its anti-tumor activity by inhibiting the activity of several receptor tyrosine kinases. By blocking the activity of these receptors, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one can disrupt tumor angiogenesis, proliferation, and survival. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to induce apoptosis in tumor cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in tumor cells, inhibit angiogenesis, and reduce tumor growth. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have immunomodulatory effects, which can enhance the anti-tumor immune response.

Vorteile Und Einschränkungen Für Laborexperimente

(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, making it easier to design experiments and interpret results. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies, providing a wealth of data on its efficacy and safety. However, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one also has some limitations, including its low solubility and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the study of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one. One potential direction is to investigate its use in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is to explore its use in the treatment of other types of cancer, such as breast cancer or lung cancer. In addition, further research is needed to better understand the mechanisms of resistance to (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one and to develop strategies to overcome this resistance.
Conclusion:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves the inhibition of several receptor tyrosine kinases, leading to disruption of tumor angiogenesis, proliferation, and survival. (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments, including its well-characterized mechanism of action and extensive preclinical and clinical data. However, further research is needed to explore its use in combination with other cancer therapies and in the treatment of other types of cancer.

Synthesemethoden

The synthesis of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one involves several steps, starting from the condensation of 2-chloro-4,6-dimethylpyrimidine with 4-aminobut-2-enenitrile. This intermediate is then treated with N,N-dimethylformamide dimethylacetal to form the corresponding enamine, which is subsequently reacted with 4-chlorobutyronitrile to give the final product. The overall yield of this synthesis is around 25%.

Wissenschaftliche Forschungsanwendungen

(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival.

Eigenschaften

Produktname

(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one

Molekularformel

C10H14N4O

Molekulargewicht

206.24 g/mol

IUPAC-Name

(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one

InChI

InChI=1S/C10H14N4O/c1-6-4-7(2)13-10(12-6)14-9(11)5-8(3)15/h4-5H,11H2,1-3H3,(H,12,13,14)/b9-5-

InChI-Schlüssel

PXISSAFTUHECKQ-UITAMQMPSA-N

Isomerische SMILES

CC1=CC(=NC(=N1)N/C(=C\C(=O)C)/N)C

SMILES

CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C

Kanonische SMILES

CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.